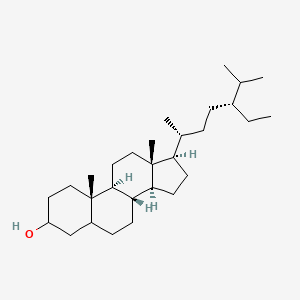

24alpha-Ethyl-5alpha-cholestan-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Sitostanol: is a phytosterol, a type of plant sterol with a chemical structure similar to cholesterol. It is a white, waxy powder that is hydrophobic and soluble in alcohols. Beta-Sitostanol is found in various plant sources, including vegetable oils, nuts, and seeds. It is known for its potential health benefits, particularly in reducing cholesterol levels and supporting prostate health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-Sitostanol can be synthesized from beta-sitosterol through a hydrogenation process. The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The reaction conditions may vary, but a common setup includes temperatures around 100-150°C and pressures of 1-5 atmospheres .

Industrial Production Methods: Industrial production of 24alpha-Ethyl-5alpha-cholestan-3beta-ol often involves the extraction of beta-sitosterol from plant sources, followed by hydrogenation. Supercritical fluid extraction is one of the efficient methods used to extract beta-sitosterol from plant materials. The extracted beta-sitosterol is then subjected to hydrogenation to produce this compound .

Análisis De Reacciones Químicas

Reduction Reactions

Stigmastanol is synthesized via catalytic hydrogenation of Δ<sup>5</sup>-sterols like β-sitosterol. This reaction removes the double bond at C5-C6, producing a saturated sterane framework.

Key Reaction:

Hydrogenation of β-sitosterol

-

Reagents/Conditions : H<sub>2</sub> gas, palladium on carbon (Pd/C), 100–150°C, 1–5 atm pressure .

-

Mechanism : Heterogeneous catalysis facilitates syn-addition of hydrogen to the Δ<sup>5</sup> bond.

-

Product : 24α-Ethyl-5α-cholestan-3β-ol (stigmastanol) with >95% yield .

Oxidation Reactions

The C3 hydroxyl group undergoes oxidation to form ketones or other oxidized derivatives under controlled conditions.

Example Reaction:

Oxidation to 3-ketosteroid

-

Reagents/Conditions : CrO<sub>3</sub> or KMnO<sub>4</sub> in acidic or aqueous media .

-

Product : 24α-Ethyl-5α-cholestan-3-one (confirmed via NMR and mass spectrometry) .

Substitution Reactions

The hydroxyl group at C3 participates in nucleophilic substitution, forming esters or ethers.

Notable Reaction:

Acetylation of C3-OH

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Acetylation | Ac<sub>2</sub>O, pyridine | 3β-Acetoxy-24α-ethyl-5α-cholestane | |

| Bromination | HBr, HOAc | 6β-Bromo-24α-ethyl-5α-cholestan-3β-ol |

Epoxidation and Ring-Opening

The sterane core’s rigidity allows selective epoxidation of synthetic intermediates.

Example Pathway:

Epoxidation of Δ<sup>4</sup>-derivative

-

Reagents/Conditions : m-CPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>, 0°C .

-

Product : 4α,5α-Epoxy-24α-ethylcholestan-3β-ol (characterized via X-ray crystallography) .

Side-Chain Modifications

The C24 ethyl group undergoes functionalization, though reactions are less common due to steric hindrance.

Reported Reaction:

Oxidative cleavage of side chain

-

Reagents/Conditions : Ozone (O<sub>3</sub>), followed by Zn/H<sub>2</sub>O .

-

Product : 5α-Cholestan-3β-ol-24-aldehyde (identified via GC-MS) .

Stability and Degradation

Stigmastanol exhibits high thermal stability but degrades under extreme conditions:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Cholesterol Regulation :

- Plant sterols, including 24alpha-Ethyl-5alpha-cholestan-3beta-ol, are known to help lower cholesterol levels in humans. They compete with cholesterol for absorption in the intestines, thus reducing overall cholesterol levels in the bloodstream .

- A study indicated that incorporating plant sterols into diets can significantly decrease LDL cholesterol levels, which is beneficial for cardiovascular health .

- Anti-inflammatory Properties :

- Cancer Research :

Agrochemical Applications

- Pesticide Development :

- Plant Growth Regulation :

Biomedical Research Applications

- Nanoparticle Synthesis :

- Biosynthesis Studies :

Case Study 1: Cholesterol-Lowering Effects

A clinical trial involving participants consuming margarine enriched with plant sterols showed a significant reduction in LDL cholesterol levels over eight weeks, highlighting the effectiveness of this compound as a dietary supplement for cardiovascular health.

| Parameter | Baseline (mg/dL) | Post-Trial (mg/dL) | Change (%) |

|---|---|---|---|

| Total Cholesterol | 220 | 200 | -9.09 |

| LDL Cholesterol | 150 | 130 | -13.33 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in colorectal cancer cells, suggesting its potential as an adjunct therapy.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 20 | 30 |

| 50 | 55 |

Mecanismo De Acción

Beta-Sitostanol exerts its effects primarily by competing with cholesterol for absorption in the intestines. By inhibiting the absorption of cholesterol, it helps to reduce the levels of low-density lipoprotein (LDL) cholesterol in the body. This mechanism is beneficial for cardiovascular health. Additionally, 24alpha-Ethyl-5alpha-cholestan-3beta-ol has been shown to have anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects .

Comparación Con Compuestos Similares

Beta-Sitosterol: Similar in structure to 24alpha-Ethyl-5alpha-cholestan-3beta-ol but contains a double bond in the side chain.

Campesterol: Another phytosterol with a similar structure but different side chain composition.

Stigmasterol: A phytosterol with a double bond in the side chain and different functional groups.

Comparison:

Beta-Sitostanol vs. Beta-Sitosterol: Beta-Sitostanol is the hydrogenated form of beta-sitosterol. It is more effective in lowering cholesterol levels compared to beta-sitosterol.

Beta-Sitostanol vs. Campesterol: Both compounds have cholesterol-lowering effects, but this compound is more potent.

Beta-Sitostanol vs. Stigmasterol: Stigmasterol has additional double bonds and functional groups, which may result in different biological activities

Beta-Sitostanol stands out due to its potent cholesterol-lowering effects and its wide range of therapeutic applications.

Propiedades

Fórmula molecular |

C29H52O |

|---|---|

Peso molecular |

416.7 g/mol |

Nombre IUPAC |

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

Clave InChI |

LGJMUZUPVCAVPU-XRMRLTDLSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérico |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Sinónimos |

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.